molecular formula C9H10N2O B13929795 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858117-07-4

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13929795
CAS No.: 858117-07-4
M. Wt: 162.19 g/mol
InChI Key: AVQQAGCANVYWGL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a methoxymethyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Another approach involves the reaction of 2-(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide (KOH). This reaction yields this compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The use of palladium catalysts and organoboron reagents in this process ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its methoxymethyl substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

CAS No.

858117-07-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11)

InChI Key

AVQQAGCANVYWGL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CNC2=C1C=CC=N2

Origin of Product

United States

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